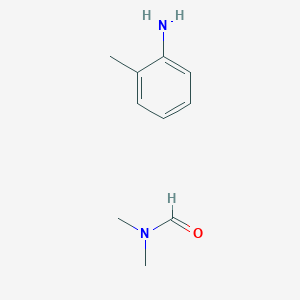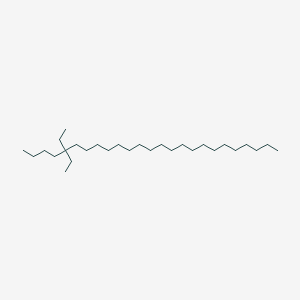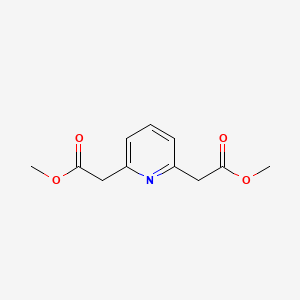
Dimethyl 2,2'-(pyridine-2,6-diyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is an organic compound with a pyridine ring substituted at the 2 and 6 positions by two acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate has several applications in scientific research:
Wirkmechanismus
The mechanism by which dimethyl 2,2’-(pyridine-2,6-diyl)diacetate exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen and the ester oxygen atoms can act as donor sites, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,2’-(pyridine-2,6-diyl)diacetate: Similar structure but with ethyl ester groups instead of methyl.
Pyridine-2,6-dicarboxylic acid: The parent acid form of the compound.
Pyridine-2,6-dimethanol: The reduced form of the ester.
Uniqueness
Dimethyl 2,2’-(pyridine-2,6-diyl)diacetate is unique due to its specific ester groups, which provide distinct reactivity compared to its analogs. The methyl esters offer different solubility and reactivity profiles, making it suitable for specific applications in coordination chemistry and materials science .
Eigenschaften
CAS-Nummer |
817578-78-2 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
methyl 2-[6-(2-methoxy-2-oxoethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)6-8-4-3-5-9(12-8)7-11(14)16-2/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
CUDUQFLFTSLLGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC(=CC=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



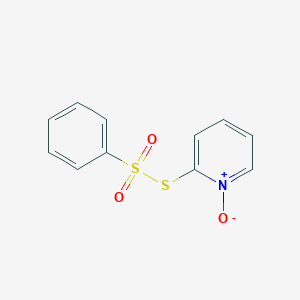
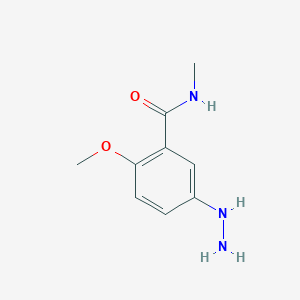
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)


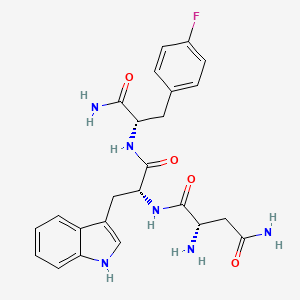
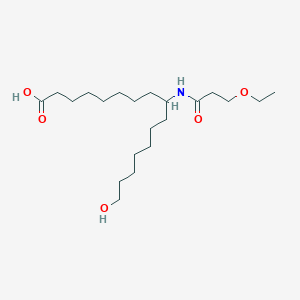
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
